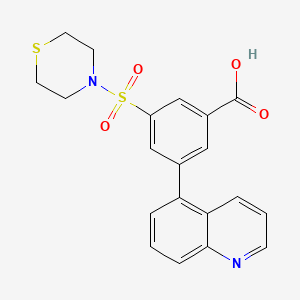![molecular formula C17H19N5OS B5501614 N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5501614.png)
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar triazole compounds often involves multistep processes. For example, Shen et al. (2013) synthesized a series of 1H-1,2,3-triazole-4-carboxamides, establishing their structure using NMR, IR, MS spectra, and X-ray diffraction, highlighting the complex nature of such syntheses (Shen et al., 2013).
Molecular Structure Analysis
The molecular structure of triazole and thiazole derivatives is often characterized by complex conformations and interactions. For instance, the study by Shen et al. (2013) revealed that intermolecular and intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation (Shen et al., 2013).
Chemical Reactions and Properties
Triazole and thiazole compounds can participate in various chemical reactions due to their functional groups. Kumar et al. (2013) described the synthesis of oxazoles via chemoselective thionation-cyclization of enamides, which might be relevant to understanding the reactivity of similar triazole-thiazole structures (Kumar et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystallinity, are closely tied to their molecular structure. For instance, the work by Shen et al. (2013) involved X-ray diffraction crystallography to determine the physical structure of their synthesized compounds (Shen et al., 2013).
Chemical Properties Analysis
The chemical properties, like reactivity, stability, and functional group behavior, are key in understanding these compounds. Research by Patel et al. (2015) on heterocyclic compounds provides insights into the chemical properties and reactivity of triazole-thiazole derivatives (Patel et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Applications
- A study explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives, including those incorporating the thiazole moiety, revealing their potent anticancer activities. The research highlighted a facile and convenient method for creating new pharmacophores with significant anticancer potential, suggesting a structure-activity relationship based on their anticancer results (Gomha et al., 2017).
Novel Synthesis Methods
- Another study reported on the synthesis of 2-phenyl-4,5-substituted oxazoles via copper-catalyzed intramolecular cyclization, demonstrating the efficiency of creating functionalized novel β-(methylthio)enamides. This synthesis pathway includes the development of structures potentially useful for further pharmacological exploration (Kumar et al., 2012).
DNA Methylation Impact
- Research into the synthesis of new substituted 1,2,4-triazoles and 1,3,4-thiadiazoles highlighted their effects on DNA methylation levels, indicating a potential for these compounds in modifying tumor DNA methylation in vitro and suggesting further in vivo studies (Hovsepyan et al., 2019).
Wirkmechanismus
The mechanism of action of thiazole and triazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-3-7-16-19-12(2)15(24-16)10-18-17(23)14-11-22(21-20-14)13-8-5-4-6-9-13/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZQPVSDOCJSHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)CNC(=O)C2=CN(N=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5501555.png)
![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)
![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)


![(3R*,3aR*,7aR*)-1-butyryl-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501597.png)
![N-(2-chlorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5501599.png)
![N-(2-furylmethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5501604.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5501615.png)
![6-chloro-7-hydroxy-4-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5501625.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5501627.png)